

Colistin B: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Colistin b*

Cat. No.: B044532

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Colistin, a polypeptide antibiotic, is a crucial last-resort treatment for multidrug-resistant Gram-negative infections. Comprising a mixture of polypeptides, primarily colistin A and B, its efficacy and safety are intrinsically linked to its stability. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for **colistin B**, with a focus on quantitative data, experimental methodologies, and degradation pathways to inform research and drug development.

Physicochemical Properties and Factors Influencing Stability

Colistin B is a cyclic polypeptide with a fatty acid side chain, rendering it amphiphilic. Its stability is a critical parameter influenced by several factors, including temperature, pH, the composition of the aqueous medium, and concentration. Understanding these factors is paramount for accurate experimental design and the development of stable pharmaceutical formulations.

Stability of Colistin B in Various Media

The stability of **colistin B** has been evaluated in different aqueous environments, revealing significant variability based on the storage conditions.

Aqueous Solutions

In purified water, colistin demonstrates considerable stability, particularly at refrigerated temperatures. However, the pH of the solution is a critical determinant of its long-term stability. [1][2][3] Colistin is generally more stable in acidic conditions (pH 2 to 6) and exhibits increased degradation at pH values above 6.[4]

Buffered Solutions and Plasma

In isotonic phosphate buffer (pH 7.4) and human plasma at 37°C, the degradation of colistin is more pronounced compared to its stability in water.[1][2][3] This increased instability at physiological pH highlights the importance of appropriate sample handling and storage in preclinical and clinical studies. Interestingly, some studies suggest that colistin A may be less stable than **colistin B** in phosphate buffer and plasma at 37°C.[1][2]

Table 1: Stability of Colistin in Aqueous Media and Plasma

Medium	Temperature	Duration	Remaining Concentration of Colistin B	Reference
Water	4°C	60 days	105.3%	[1]
Water	37°C	120 hours	No significant decrease	[1]
Isotonic Phosphate Buffer (pH 7.4)	37°C	-	Degradation observed	[1][2][3]
Human Plasma	37°C	-	Degradation observed	[1][2][3]
Human Plasma	-20°C	1 month	~93% (colistin concentration)	[5]
Human Plasma	-80°C	6-8 months	~93% (colistin concentration)	[5]
Human Plasma (unprocessed)	Room Temperature	24 hours	≥92%	[6]
Human Plasma (unprocessed)	-20°C	8 weeks	≥94%	[6]
Human Plasma (processed)	Room Temperature	24 hours	≥92%	[6]
Human Plasma (processed)	-20°C	48 hours	≥91%	[6]

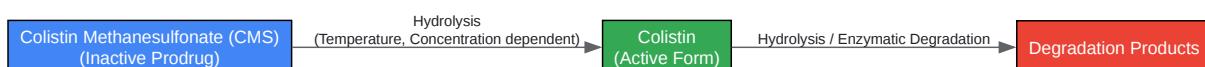
Storage Recommendations

Proper storage is essential to maintain the integrity and potency of **colistin B** for both research and clinical applications.

Lyophilized Powder

The lyophilized form of colistin sulfate should be stored in tightly closed containers in a dry, cool, and well-ventilated place.^[7] Manufacturers of colistimethate sodium (the prodrug) recommend storing intact vials at a controlled room temperature of 20° to 25°C (68° to 77°F).^[8] ^[9]

Reconstituted Solutions


Once reconstituted, the stability of the colistin solution is highly dependent on the storage temperature and the diluent used. For colistimethate sodium reconstituted with sterile water, the solution can be stored for up to 7 days under refrigeration (2° to 8°C) or at controlled room temperature (20° to 25°C).^{[8][10]} However, any infusion solution should be freshly prepared and used within 24 hours.^[8] To minimize the spontaneous hydrolysis of colistimethate sodium to colistin, colder temperatures are recommended for storage.^[11]

Biological Samples

For the analysis of colistin in plasma, samples should be frozen rapidly and stored at -80°C to ensure long-term stability.^{[2][5]} Studies have shown that colistin in plasma is substantially more stable at -80°C than at -20°C.^[5] For short-term storage, unprocessed plasma samples containing colistin have been found to be stable for at least 24 hours at room temperature and for up to 8 weeks at -20°C.^[6]

Degradation Pathways

The primary degradation pathway for colistin in aqueous solutions is hydrolysis.^{[3][12]} Enzymatic degradation can also occur.^{[13][14]} The prodrug, colistin methanesulfonate (CMS), undergoes hydrolysis to form colistin. This conversion is dependent on temperature and concentration.^{[15][16]}

[Click to download full resolution via product page](#)

Conversion and Degradation of Colistin.

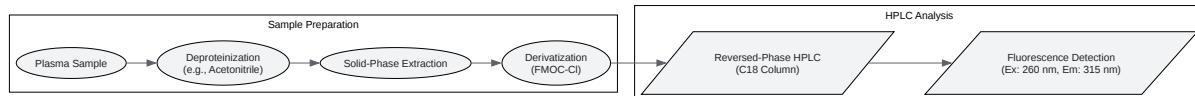
Experimental Protocols for Stability Assessment

The stability of colistin is typically assessed using high-performance liquid chromatography (HPLC) methods, which can separate and quantify colistin A and B.

HPLC Method for Colistin in Aqueous Media and Plasma

A common method involves derivatization of colistin followed by reversed-phase HPLC with fluorescence detection.

Sample Preparation (Plasma):


- Plasma samples are deproteinized, often with acetonitrile.[5]
- The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration.[1]

Derivatization:

- The extracted colistin is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form fluorescent derivatives.[1]

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., Ultrasphere C18).[1]
- Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and water.[1]
- Detection: Fluorescence detector with excitation at 260 nm and emission at 315 nm.[1][3]

[Click to download full resolution via product page](#)

Workflow for HPLC Analysis of Colistin.

Stability Testing Protocol

- Preparation of Stock Solution: A stock solution of colistin sulfate is prepared in an appropriate solvent (e.g., HPLC-grade water).[4]
- Incubation: Aliquots of the stock solution are diluted in the test media (e.g., water, buffer, plasma) to the desired concentration.
- Storage: Samples are stored under the specified conditions (e.g., different temperatures).
- Sampling: At predetermined time points, samples are withdrawn for analysis.
- Analysis: The concentration of **colistin B** is determined using a validated HPLC method as described above.
- Data Analysis: The percentage of **colistin B** remaining at each time point is calculated relative to the initial concentration at time zero.[4]

Conclusion

The stability of **colistin B** is a multifaceted issue requiring careful consideration of storage temperature, pH, and the matrix in which it is dissolved. For optimal stability, lyophilized powder should be stored in a cool, dry place, and reconstituted solutions should be freshly prepared or stored at refrigerated temperatures for a limited time. For research purposes, particularly in biological matrices, rapid freezing and storage at -80°C are crucial to prevent degradation. The provided experimental framework for stability assessment using HPLC offers a robust method for researchers to evaluate **colistin B** stability in their specific applications. Adherence to these guidelines will ensure the integrity of **colistin B**, leading to more reliable and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method for Determination of Colistin in Human Plasma: Validation and Stability Studies [scirp.org]
- 7. lgcstandards.com [lgcstandards.com]
- 8. globalrph.com [globalrph.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. publications.ashp.org [publications.ashp.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Colistin B: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044532#colistin-b-stability-and-storage-conditions\]](https://www.benchchem.com/product/b044532#colistin-b-stability-and-storage-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com